



LC-MS/MS method for detection of Oxaprotiline and its metabolites

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Compound of Interest		
Compound Name:	Oxaprotiline Hydrochloride	
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An LC-MS/MS-based bioanalytical method provides a robust, sensitive, and selective platform for the quantitative analysis of Oxaprotiline and its key metabolites. This application note details a complete protocol for the extraction and simultaneous determination of Oxaprotiline, Desmethyl-oxaprotiline, and Oxaprotiline Glucuronide from human plasma.

Introduction

Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) that functions primarily as a norepinephrine reuptake inhibitor[1][2]. It is structurally related to maprotiline[1][2]. Therapeutic drug monitoring (TDM) of Oxaprotiline and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. In humans, Oxaprotiline is extensively metabolized. The primary metabolic pathway is glucuronidation at the carbinol group, accounting for approximately 83% of the drug's transformation. Minor oxidative pathways lead to the formation of desmethyl oxaprotiline (10%) and 3-hydroxy R(-)-oxaprotiline (4%), both of which are also conjugated with glucuronic acid[3].

This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Oxaprotiline and its major metabolites in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

Principle



The method involves the extraction of analytes from a plasma matrix using solid-phase extraction. The separated compounds are then introduced into the mass spectrometer using electrospray ionization (ESI) and quantified in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

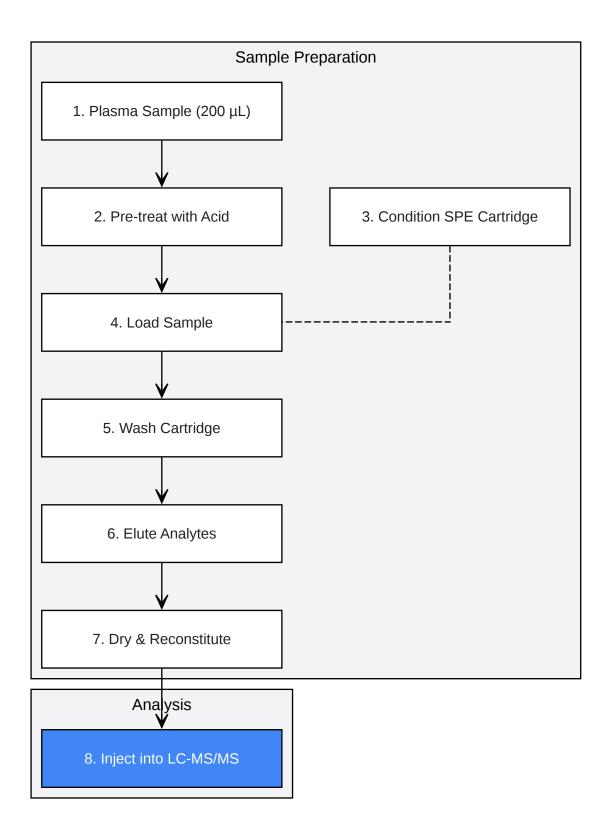
Experimental Protocol Materials and Reagents

- Standards: Oxaprotiline, Desmethyl-oxaprotiline, Oxaprotiline Glucuronide, and a suitable internal standard (e.g., Maprotiline-d3).
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid, ammonium acetate, and zinc sulfate.
- Plasma: Drug-free human plasma.
- SPE Cartridges: Oasis WCX or similar mixed-mode cation exchange cartridges.

Sample Preparation: Solid-Phase Extraction (SPE)

- Pre-treatment: To 200 μ L of plasma, add 200 μ L of 4% phosphoric acid in water and vortex.
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate, followed by 1 mL of methanol to remove interferences.
- Elution: Elute the analytes with two 250 μL aliquots of 5% formic acid in a 60:40 acetonitrile/methanol mixture.
- Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).





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Fig 1. Solid-Phase Extraction (SPE) Workflow.



LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Condition	
LC System	UPLC or HPLC system	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)[4]	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[4]	
Flow Rate	0.4 mL/min[4]	
Column Temp.	40°C[4]	
Injection Vol.	5 μL[4]	
Gradient Elution	5% B to 95% B over 4 min, hold for 1 min, return to initial over 0.5 min	

Table 2: Mass Spectrometry Parameters

Parameter	Condition	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive[4][5]	
Capillary Voltage	0.5 - 4.0 kV	
Desolvation Temp.	400°C[4]	
Desolvation Gas	1100 L/h[4]	
Cone Gas Flow	150 L/h[4]	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	



MRM Transitions

The exact m/z transitions must be optimized by infusing individual standards. The following are proposed transitions based on the chemical structures.

Table 3: Proposed MRM Transitions for Analytes and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Oxaprotiline	294.2	User Determined	User Determined
Desmethyl- oxaprotiline	280.2	User Determined	User Determined
Oxaprotiline Glucuronide	470.2	294.2	User Determined
Maprotiline-d3 (IS)	281.2	User Determined	User Determined

Note: Product ions and collision energies require empirical determination for optimal sensitivity.

Method Performance Characteristics (Representative Data)

A fully validated method should meet the criteria outlined below.

Table 4: Calibration Curve and Linearity

Analyte	Range (ng/mL)	Correlation Coefficient (r²)
Oxaprotiline	1 - 500	> 0.995
Desmethyl-oxaprotiline	1 - 500	> 0.995
Oxaprotiline Glucuronide	5 - 1000	> 0.995

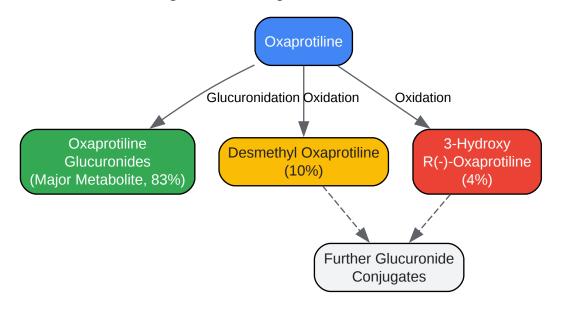
Table 5: Precision and Accuracy



Analyte	QC Level	Conc. (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Oxaprotiline	LQC	3	< 10%	< 12%	95 - 105%
MQC	75	< 8%	< 10%	97 - 103%	
HQC	400	< 7%	< 9%	98 - 102%	_
Desmethyl- oxaprotiline	LQC	3	< 11%	< 13%	94 - 106%
MQC	75	< 9%	< 11%	96 - 104%	
HQC	400	< 8%	< 10%	97 - 103%	_

Acceptance criteria are typically <15% RSD for precision and 85-115% for accuracy[4].

Metabolic Pathway of Oxaprotiline



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Fig 2. Primary Metabolic Pathways of Oxaprotiline.[3]

Conclusion



The described LC-MS/MS method provides the necessary selectivity, sensitivity, and throughput for the reliable quantification of Oxaprotiline and its primary metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results suitable for therapeutic drug monitoring and pharmacokinetic studies.

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